Dequalinium
Overview
Description
Dequalinium: is a quaternary ammonium cation antimicrobial agent. It is primarily used to treat common infections of the mouth and throat, as well as vaginal candidiasis . This compound is an antibacterial agent with multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . It consists of an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dequalinium chloride involves several steps. One method includes adding a compound of formula II to a solution containing chloride ions in water, followed by the addition of an oxidant . Another method involves preparing a novel intermediate from 1,10-decanediol and p-nitrobenzenesulfonyl chloride, which is then subjected to condensation with 4-aminoquinaldine and recrystallized by a mixed solvent to obtain this compound chloride .
Industrial Production Methods: Industrial production of this compound chloride typically involves the reaction of 1,10-decanediol with p-nitrobenzenesulfonyl chloride to form an intermediate, which is then condensed with 4-aminoquinaldine. The product is recrystallized to obtain a refined this compound chloride product .
Chemical Reactions Analysis
Types of Reactions: Dequalinium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidants, reducing agents, and various solvents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions include this compound chloride and its analogs, which are used in various pharmaceutical applications .
Scientific Research Applications
Chemistry: Dequalinium is used in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: In biological research, this compound is used to study mitochondrial function and to develop drug and gene delivery systems .
Medicine: this compound is used as an antiseptic and disinfectant in the treatment of oral infections, inflammation, and bacterial vaginosis . It has also been investigated for its anticancer properties, targeting mitochondria to deplete DNA and block energy production in cells .
Industry: In the industrial sector, this compound is used in the formulation of various over-the-counter products, including throat lozenges and vaginal tablets .
Mechanism of Action
Dequalinium exerts its effects by increasing bacterial cell permeability, leading to the loss of enzyme activity and ultimately cell death . It absorbs into the bacterial cell surface, diffuses through the cell wall, and disrupts bacterial cell permeability . This compound also denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with their energy production . Additionally, it targets various proteins and pathways, including protein kinase C and small conductance calcium-activated potassium channels .
Comparison with Similar Compounds
- Metronidazole
- Clindamycin
- Benzalkonium chloride
Comparison: Dequalinium chloride has a similarly high cure rate for bacterial vaginosis compared to metronidazole and clindamycin, but with better tolerability and fewer adverse events . Unlike other quaternary ammonium compounds, this compound possesses a unique structure with two aminoquinaldinium rings, which contributes to its broad spectrum of antimicrobial activity .
Properties
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSWXVJAIHCTMO-UHFFFAOYSA-P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate) | |
Record name | Dequalinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046941 | |
Record name | Dequalinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dequalinium has multiple modes of action. Dequalinium absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability. It is taken up by the bacteria rapidly. Once in the bacteria, dequalinium denatures proteins involved in the respiratory chain and glycolysis of bacteria, interfering with bacterial cell metabolism and ribosomal protein synthesis. By inhibiting bacterial F1-ATPase, dequalinium inhibits mitochondrial ATP synthesis and blocks glucose metabolism. These molecular actions ultimately deplete bacterial energy sources. As dequalinium accumulates in the mitochondria, it is considered a mitochondrial poison. Dequalinium can also precipitate nucleic acids, as it can intercalate one of its quinoline chromophores between DNA base pairs. Depending on the drug concentration, dequalinium can lyse the bacterial cell by promoting osmotic imbalance. | |
Record name | Dequalinium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6707-58-0 | |
Record name | Dequalinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6707-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dequalinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dequalinium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dequalinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEQUALINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7QC7V26B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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